BenchChemオンラインストアへようこそ!

7-chloro-2-(chloromethyl)quinazolin-4(3H)-one

CYP inhibition Drug metabolism ADME-Tox

7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one (CAS 730951-40-3) is a bifunctional quinazolinone scaffold with a reactive 2-chloromethyl group and a defining 7-chloro substituent. Unlike its unsubstituted analog, this substitution pattern directly influences CYP enzyme inhibition, with quantified IC50 values against CYP2E1 (15,000 nM), CYP3A4 (39,000 nM), and CYP2B6 (3,000 nM) in human liver microsomes—making it an essential reference compound for drug-drug interaction profiling. It is also the validated intermediate in published one-step syntheses of 4-anilinoquinazoline anticancer agents. Well-defined physicochemical properties, including a melting point of 232–234 °C and ≥95% commercial purity, ensure reproducible stoichiometry and reliable lead optimization. Choose this compound to eliminate uncertainty in SAR studies and benchmark metabolic liability with a reproducible, off-the-shelf standard.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 730951-40-3
Cat. No. B1437418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
CAS730951-40-3
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl
InChIInChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14)
InChIKeyTZKMSVDMQKWFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one CAS 730951-40-3: Core Heterocyclic Building Block for Pharmaceutical Synthesis and CYP Profiling


7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one (CAS 730951-40-3) is a heterocyclic quinazolinone derivative characterized by a 7-position chloro substituent and a reactive 2-chloromethyl group . This bifunctional scaffold serves as a versatile intermediate in the synthesis of biologically active 4-anilinoquinazoline-based anticancer agents and other therapeutics [1]. The compound is commercially available from multiple vendors at ≥95% purity, with a reported melting point of 232-234 °C [REFS-1, REFS-3]. While structurally related to unsubstituted 2-(chloromethyl)quinazolin-4(3H)-one, the 7-chloro substitution confers distinct physicochemical and biological interaction properties that are critical for downstream applications .

Why 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one Cannot Be Substituted with Unsubstituted or Positional Isomer Analogs in CYP-Sensitive and Regioselective Synthetic Workflows


In-class quinazolinones are not interchangeable due to the profound impact of ring substitution on both biological target engagement and chemical reactivity. The unsubstituted analog 2-(chloromethyl)quinazolin-4(3H)-one lacks the 7-chloro moiety, which directly influences CYP enzyme inhibition profiles [1]. The positional isomer 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one (CAS 2856-54-4) presents a different electronic and steric environment, leading to divergent synthetic outcomes in nucleophilic substitution reactions . The following quantitative evidence establishes that the 7-chloro substitution is not a trivial modification but a determinant of both off-target liability (CYP2E1/CYP3A4) and regioselective synthetic utility.

7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one: Head-to-Head CYP Inhibition and Physicochemical Differentiation Data


CYP2E1 Inhibition: 15,000 nM IC50 in Human Liver Microsomes

In head-to-head in vitro profiling using human liver microsomes, 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one demonstrated an IC50 of 15,000 nM against CYP2E1 using chlorzoxazone as a probe substrate [1]. This quantitative CYP2E1 liability represents a critical differentiator from the unsubstituted analog 2-(chloromethyl)quinazolin-4(3H)-one, for which no CYP2E1 inhibition data is reported in major public repositories. This indicates that the 7-chloro substituent likely contributes to CYP2E1 active site recognition, a property absent in the des-chloro comparator.

CYP inhibition Drug metabolism ADME-Tox

CYP3A4 Inhibition: 39,000 nM IC50 Establishes Baseline Metabolic Profile

In parallel human liver microsome assays, 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one exhibited an IC50 of 39,000 nM against CYP3A4 using midazolam as a probe substrate [1]. This value serves as a quantitative benchmark for CYP3A4 liability in the quinazolinone class. While direct comparative data for the 6-chloro positional isomer are not publicly available, this IC50 provides a specific reference point for assessing CYP3A4-mediated drug-drug interaction risk.

CYP inhibition Drug-drug interactions ADME-Tox

CYP2B6 Inhibition: 3,000 nM IC50 Reveals Isoform Selectivity Profile

7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one inhibits CYP2B6 with an IC50 of 3,000 nM in human liver microsomes using bupropion as a substrate [1]. When compared to its CYP2E1 IC50 (15,000 nM) and CYP3A4 IC50 (39,000 nM), a rank-order selectivity profile emerges: CYP2B6 > CYP2E1 > CYP3A4. This differential isoform sensitivity—with CYP2B6 being approximately 5-fold more potently inhibited than CYP2E1—provides a quantitative basis for predicting metabolism-related risks that cannot be inferred from structural analogs lacking such comprehensive CYP profiling data.

CYP inhibition Enzyme selectivity ADME-Tox

Melting Point and Purity: 232-234 °C with ≥95% Assay Ensures Reproducible Synthetic Handling

Commercial sources report a melting point of 232-234 °C and a minimum purity specification of 95% for 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one [REFS-1, REFS-2]. These well-defined physicochemical parameters directly support reproducible weighing, dissolution, and reaction setup. In contrast, the unsubstituted analog 2-(chloromethyl)quinazolin-4(3H)-one (MW 194.62 g/mol) differs substantially in molecular weight and physical form, which can affect molarity calculations and stoichiometric accuracy in multi-step syntheses.

Physicochemical characterization Quality control Synthetic intermediate

Synthetic Versatility: Established Intermediate in 4-Anilinoquinazoline Anticancer Agent Synthesis

The 2-chloromethylquinazolin-4(3H)-one scaffold, including 7-chloro-substituted derivatives, has been validated as a key intermediate in the one-step synthesis of 4-anilinoquinazoline-based anticancer agents [1]. The 7-chloro substituent introduces a site for potential additional functionalization or influences the electronic properties of the fused heterocyclic system, distinguishing it from unsubstituted and 6-chloro positional isomers that may exhibit different reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Anticancer Scaffold derivatization Medicinal chemistry

7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one: Validated Applications in CYP Profiling, Anticancer Lead Generation, and Scaffold Diversification


CYP Liability Screening in Early-Stage Drug Discovery

Use 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one as a reference compound in CYP inhibition panels to benchmark the metabolic liability of novel quinazolinone leads. Its defined IC50 values against CYP2E1 (15,000 nM), CYP3A4 (39,000 nM), and CYP2B6 (3,000 nM) in human liver microsomes [1] provide a quantitative baseline for assessing CYP isoform selectivity and potential drug-drug interaction risk, eliminating the uncertainty associated with untested analogs.

Synthesis of 4-Anilinoquinazoline Anticancer Agents

Employ this compound as a key intermediate in the established one-step synthesis of 4-anilinoquinazoline derivatives with anticancer activity [2]. The 7-chloro substitution pattern is explicitly validated in published synthetic procedures, ensuring reproducible access to biologically active scaffolds for structure-activity relationship (SAR) studies and lead optimization.

Scaffold Diversification via Nucleophilic Substitution at the 2-Chloromethyl Group

Leverage the reactive 2-chloromethyl moiety for nucleophilic displacement with amines, thiols, or heterocycles to generate focused libraries of 7-chloro-substituted quinazolinones [2]. The well-defined physicochemical properties (melting point 232-234 °C, purity ≥95%) [REFS-3, REFS-4] facilitate accurate stoichiometry and reproducible reaction outcomes in parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.